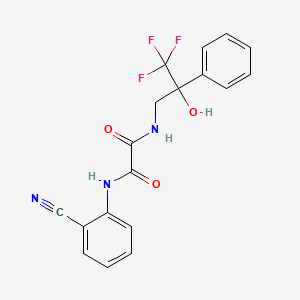

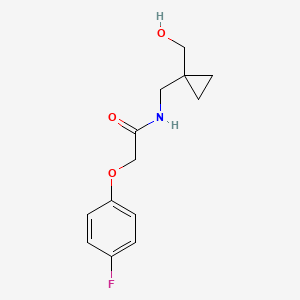

![molecular formula C18H18FN3O3S B2476228 2-(3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-propylacetamide CAS No. 1252922-90-9](/img/structure/B2476228.png)

2-(3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-propylacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

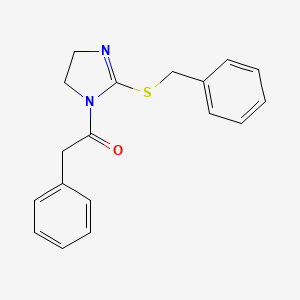

The compound “2-(3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-propylacetamide” is a complex organic molecule. It belongs to the class of compounds known as thieno[2,3-d]pyrimidin-4-ones . These compounds are characterized by a pyrimidinone ring fused to a thiophene ring .

Synthesis Analysis

The synthesis of thieno[2,3-d]pyrimidin-4-ones involves the reaction of 2,3-dimethyl- and 2,3-tri-, 2,3-tetra-, and 2,3-pentamethylene-7,8-dihydropyrrolo [1,2- a ]thieno [2,3- d ]pyrimidin-4 (6H)-ones with benzaldehyde, its 4-dimethylamino-, 3,4-dimethoxy-, and 3,4-methylenedioxy derivatives and also furfural in the presence of NaOH .

Molecular Structure Analysis

The molecular structure of this compound is characterized by a thieno[2,3-d]pyrimidin-4-one core, which is a bicyclic system consisting of a pyrimidinone ring fused to a thiophene ring . The compound also contains a 2-fluorobenzyl group and a propylacetamide group attached to the core structure .

Chemical Reactions Analysis

Thieno[2,3-d]pyrimidin-4-ones can undergo various chemical reactions. For instance, they can be synthesized from 2-amino-3-ethoxycarbonyl-4,5-disubstituted thiophenes by condensation with lactams . They can also be synthesized from cyclic ketones by the Gewald reaction .

Applications De Recherche Scientifique

Synthesis and Characterization

The compound has been involved in synthesis and characterization studies. For instance, Xiong Jing (2011) synthesized enantiomers of a related compound using 5-fluorouracil-1-yl acetic acid and specific amino acid esters. These enantiomers were characterized by techniques such as NMR, IR, MS, and specific rotation measurements, yielding insights into their structural properties (Xiong Jing, 2011).

Antitumor Activities

Various derivatives of this compound have been explored for their antitumor activities. Xiong Jing (2011) reported that synthesized compounds exhibited selective anti-tumor activities, suggesting potential therapeutic applications in cancer treatment (Xiong Jing, 2011).

Microwave-assisted Synthesis for Anticancer Agents

A study by Hosamani et al. (2015) demonstrated the microwave-assisted synthesis of fluorinated coumarin–pyrimidine hybrids, showing significant cytotoxicity against human cancer cell lines. This method points to efficient production processes for similar compounds with potential anticancer applications (Hosamani, Reddy, & Devarajegowda, 2015).

Anticonvulsant and Antidepressant Properties

Zhang et al. (2016) synthesized a series of pyrido[2,3-d]pyrimidine derivatives, including compounds with structural similarities, that showed significant anticonvulsant and antidepressant activities in mice. This suggests the compound's potential in developing treatments for neurological disorders (Zhang, Wang, Wen, Li, & Quan, 2016).

Affinity Towards Adenosine Receptors

A study by Betti et al. (1999) involved synthesizing derivatives to assess their biological activity towards adenosine receptors. Some compounds showed high affinity and selectivity for the A1 receptor subtype, highlighting their potential in adenosine receptor-related therapeutic applications (Betti, Biagi, Giannaccini, Giorgi, Livi, Lucacchini, Manera, & Scartoni, 1999).

PDE4 Inhibitors and Anti-inflammatory Activity

Goto et al. (2013) identified a derivative as a potent inhibitor for PDE4B and TNF-α production, displaying significant in vivo anti-inflammatory activity in mice. This positions the compound as a candidate for developing new anti-inflammatory drugs (Goto, Shiina, Yoshino, Mizukami, Hirahara, Suzuki, Sogawa, Takahashi, Mikkaichi, Nakao, Takahashi, Hasegawa, & Sasaki, 2013).

Mécanisme D'action

Target of Action

Similar compounds have been evaluated for their cytotoxic activity against a panel of human cancer cell lines

Mode of Action

The exact mode of action of this compound is currently unknown due to the lack of specific studies on this compound. Related compounds have shown cytotoxic activity, suggesting that they may interact with cellular components to inhibit cell growth or induce cell death .

Biochemical Pathways

Given the cytotoxic activity of similar compounds, it’s possible that this compound may affect pathways related to cell growth and survival .

Pharmacokinetics

The molecular weight of the compound is 29235 , which is within the range generally considered favorable for oral bioavailability

Result of Action

Similar compounds have shown cytotoxic activity against human cancer cell lines , suggesting that this compound may also have potential anticancer effects.

Propriétés

IUPAC Name |

2-[3-[(2-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-propylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18FN3O3S/c1-2-8-20-15(23)11-21-14-7-9-26-16(14)17(24)22(18(21)25)10-12-5-3-4-6-13(12)19/h3-7,9H,2,8,10-11H2,1H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKSXWVDFJJYMQU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)CN1C2=C(C(=O)N(C1=O)CC3=CC=CC=C3F)SC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18FN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl exo-9-azabicyclo[3.3.1]nonane-3-carboxylate hydrochloride](/img/no-structure.png)

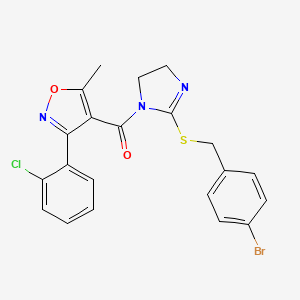

![[(Z)-(2-oxo-1-phenylindol-3-ylidene)amino] propanoate](/img/structure/B2476149.png)

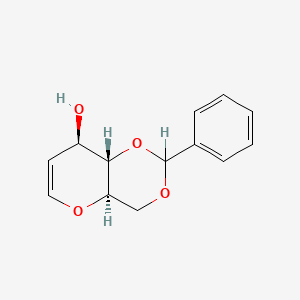

![N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B2476152.png)

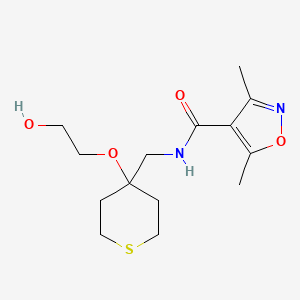

![Isopropyl 2-(allylthio)-5-(4-chlorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2476166.png)

![Methyl 4-[7-hydroxy-2-methyl-8-[(4-methylpiperazin-1-yl)methyl]-4-oxochromen-3-yl]oxybenzoate](/img/structure/B2476167.png)